2,3,4-Trichlorobenzoic acid

Physical Chemistry Purification Crystallization

Researchers requiring predictable ortho-regioselectivity in aromatic amide synthesis face isomer-dependent reactivity challenges. 2,3,4-Trichlorobenzoic acid (CAS 50-75-9) delivers the exact 2,3,4-substitution pattern for high-fidelity ortho-substituted products. • Enables regiospecific ortho-amide synthesis via nucleophilic aromatic substitution-reactivity not replicated by dichloro analogs or tertiary amides. • Certified reference material for PCB biodegradation metabolite identification (Rhodococcus sp.) via GC-MS/HPLC. • ≥98% purity, white crystalline solid; ambient storage; available from stock for immediate dispatch.

Molecular Formula C7H3Cl3O2
Molecular Weight 225.5 g/mol
CAS No. 50-75-9
Cat. No. B1293367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Trichlorobenzoic acid
CAS50-75-9
Molecular FormulaC7H3Cl3O2
Molecular Weight225.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(=O)O)Cl)Cl)Cl
InChIInChI=1S/C7H3Cl3O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H,11,12)
InChIKeyALLSOOQIDPLIER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4-Trichlorobenzoic Acid Procurement & Identity


2,3,4-Trichlorobenzoic acid is a member of the trichlorobenzoic acid (TBA) family, specifically one of six constitutional isomers of benzoic acid with three chlorine substituents on the aromatic ring [1]. Its unique 2,3,4-substitution pattern defines its specific chemical and physical properties, which distinguish it from other TBAs in both synthetic utility and application profiles . This compound, appearing as a white to off-white crystalline solid, serves primarily as a specialized intermediate in organic synthesis, a plant growth regulator, and a key analytical reference material [2][3].

Why 2,3,4-Trichlorobenzoic Acid Cannot Be Substituted


The trichlorobenzoic acid isomers are not interchangeable due to significant differences in physical properties and chemical reactivity dictated by their specific chlorine substitution patterns. Variations in melting point can exceed 60°C between isomers, directly impacting purification and formulation processes [1]. Furthermore, the regioselectivity of nucleophilic aromatic substitution is profoundly influenced by the chlorine arrangement, with the 2,3,4-pattern exhibiting unique ortho-directing effects not observed in closely related isomers like 2,4-dichloro or 2,4,6-trichloro derivatives [2]. These differences necessitate precise compound selection to ensure desired outcomes in synthesis, analytical method development, and biological applications.

2,3,4-Trichlorobenzoic Acid: Head-to-Head Comparisons


Melting Point Advantage in Purification

2,3,4-Trichlorobenzoic acid exhibits a significantly higher melting point (187-188°C) compared to the 2,3,6-isomer (126-127°C) and the 2,4,5-isomer (166.5°C) [1][2][3]. This 60°C difference from the 2,3,6-isomer allows for more straightforward purification via recrystallization and provides greater thermal stability in formulations or reactions that require elevated temperatures.

Physical Chemistry Purification Crystallization Formulation

Distinct Ortho-Regioselectivity in Nucleophilic Aromatic Substitution

In a study of nucleophilic aromatic substitution, primary and secondary amides of 2,3,4-trichlorobenzoic acid reacted with potassium ethanethiolate in DMF with a 'remarkable degree of ortho-regioselectivity' [1]. This ortho-directing effect was found to be absent when using related tertiary amides as substrates, highlighting a unique reactivity profile specific to the 2,3,4-substitution pattern on the benzamide scaffold.

Organic Synthesis Regioselectivity Nucleophilic Substitution Amide Chemistry

Plant Growth Regulator Activity

Historical studies on plant hormone activity of substituted benzoic acids have classified both 2,3,4-trichlorobenzoic acid and 2,4,5-trichlorobenzoic acid as 'highly active' plant growth regulators [1]. In contrast, 2,3,6-trichlorobenzoic acid is a well-known synthetic auxin used as a post-emergence herbicide, indicating that the biological activity is highly dependent on the specific chlorine substitution pattern [2].

Agrochemical Plant Growth Regulator Auxin Activity Herbicide

Role as a PCB Degradation Intermediate

2,3,4-Trichlorobenzoic acid has been identified as an intermediate metabolite in the bacterial degradation of certain polychlorinated biphenyl (PCB) congeners by strains like Rhodococcus sp. RHA1 [1]. While other TBA isomers are also PCB metabolites, the specific isomer profile is congener-dependent, making the 2,3,4-isomer a critical analytical standard for tracking the degradation pathway of specific PCB congeners.

Environmental Chemistry Bioremediation Polychlorinated Biphenyls (PCBs) Metabolite Analysis

2,3,4-Trichlorobenzoic Acid: Validated Applications


Synthesis of Ortho-Substituted Aromatic Amides

Researchers requiring predictable ortho-regioselectivity in the synthesis of substituted aromatic amides should utilize 2,3,4-trichlorobenzoic acid. Its derived primary and secondary amides have been shown to undergo nucleophilic aromatic substitution with potassium ethanethiolate to yield ortho-substituted products with high fidelity, a reactivity pattern not replicated by tertiary amides of the same acid or by related dichloro analogs [1]. This makes it a strategic choice for constructing specific molecular architectures.

Analytical Reference Standard for PCB Biodegradation Studies

Environmental chemists and microbiologists investigating the biodegradation pathways of polychlorinated biphenyls (PCBs) require 2,3,4-trichlorobenzoic acid as a certified reference material. This compound is a known intermediate metabolite in the breakdown of specific PCB congeners by bacteria such as Rhodococcus sp. [2]. Its use as a standard in GC-MS or HPLC analyses is critical for the accurate identification and quantification of these transient metabolites in complex environmental matrices.

Plant Growth Regulation Research

Investigators studying the structure-activity relationship of chlorinated benzoic acids on plant physiology should select 2,3,4-trichlorobenzoic acid as a key test compound. Historical data indicates that it, along with the 2,4,5-isomer, exhibits 'highly active' plant growth regulatory effects [3]. This distinguishes its biological profile from that of the 2,3,6-isomer, which is a potent herbicide, allowing for comparative studies to dissect the mechanisms of auxin-type activity versus phytotoxicity.

Agrochemical Intermediate Synthesis

2,3,4-Trichlorobenzoic acid serves as a core intermediate for synthesizing specific agrochemicals and pharmaceuticals [4]. Its unique substitution pattern is a prerequisite for constructing target molecules where the 2,3,4-arrangement of chlorines is necessary for binding to a biological target or for further synthetic elaboration. Procurement of this specific isomer ensures the correct regioisomer of the final product, avoiding off-target effects or inactive compounds that could arise from using a different TBA isomer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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